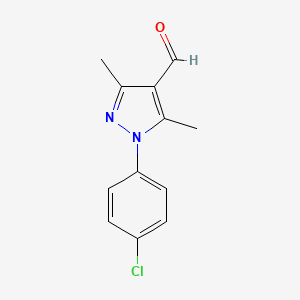![molecular formula C17H15N3O2S B2962406 N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide CAS No. 2034244-67-0](/img/structure/B2962406.png)
N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide, also known as BTCPM, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. BTCPM is a member of the isonicotinamide family of compounds that have been extensively studied for their diverse pharmacological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
Benzothiazole derivatives have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating potential as anticancer agents. For instance, isoxazole derivatives of benzothiazole exhibited significant anti-cancer activity through the activation of p53, inducing cell cycle arrest and apoptosis in colon cancer cell lines. This suggests a potential mechanism through which N-(benzo[d]thiazol-2-yl)-2-(cyclopropylmethoxy)isonicotinamide could act as an anticancer agent, given its structural similarity to these compounds (Kumbhare et al., 2014).
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been documented, with compounds showing good antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These findings highlight the potential of benzothiazole derivatives, including this compound, in the development of new antimicrobial agents (Ramachandran, 2017).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effects against steel in acidic environments. The compounds demonstrated high inhibition efficiencies, suggesting their application in protecting metals from corrosion. This research area could be relevant for the application of this compound in industries where corrosion resistance is critical (Hu et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(20-17-19-13-3-1-2-4-14(13)23-17)12-7-8-18-15(9-12)22-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTQJQMDCZQXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)
![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)

![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)

![N-(4-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2962334.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)



![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)

![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2962345.png)